molecular formula C16H23NO5 B1654184 2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid CAS No. 2126163-37-7

2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid

Cat. No.: B1654184
CAS No.: 2126163-37-7
M. Wt: 309.36
InChI Key: YOJZCQCNBHNKOS-UHFFFAOYSA-N
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Description

2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid is an organic compound with the molecular formula C16H23NO5. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group, a phenoxy group, and an acetic acid moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Phenoxy Group: The phenoxy group is introduced by reacting a suitable phenol derivative with an appropriate alkylating agent.

    Coupling with Acetic Acid: The final step involves coupling the phenoxy derivative with acetic acid or its derivatives under suitable conditions, often using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, revealing the free amino group.

    Substitution Reactions: The phenoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.

Common Reagents and Conditions

    Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Oxidation/Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.

Major Products

    Deprotected Amino Acid: Resulting from hydrolysis of the Boc group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc protecting group can be selectively removed to reveal the active amino group, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[3-(Boc-amino)propyl]phenoxy]propanoic acid
  • 2-[4-[3-(Boc-amino)propyl]phenoxy]butanoic acid

Uniqueness

2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid is unique due to its specific combination of functional groups, which provides versatility in synthetic applications. The presence of the Boc-protected amino group allows for selective deprotection and further functionalization, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-[4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-10-4-5-12-6-8-13(9-7-12)21-11-14(18)19/h6-9H,4-5,10-11H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJZCQCNBHNKOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1=CC=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101145008
Record name Acetic acid, 2-[4-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126163-37-7
Record name Acetic acid, 2-[4-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]phenoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2126163-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[4-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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